Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)
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Overview
Description
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is a complex organometallic compound that features a palladium center coordinated by three tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligands. This compound is notable for its use as a catalyst in various coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions .
Preparation Methods
The synthesis of Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) typically involves the reaction of palladium(II) acetate with tris[3,5-bis(trifluoromethyl)phenyl]phosphine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a base.
Stille Coupling: This reaction involves the coupling of organotin compounds with organic halides.
Heck Reaction: This reaction involves the coupling of alkenes with aryl halides in the presence of a base
Common reagents used in these reactions include bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The major products formed are typically biaryl or substituted alkene compounds.
Scientific Research Applications
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is widely used in scientific research due to its effectiveness as a catalyst in various organic synthesis reactions. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation of new carbon-carbon bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions .
Comparison with Similar Compounds
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is unique due to the presence of the trifluoromethyl groups, which enhance its solubility and stability in various solvents. Similar compounds include:
- Tris(pentafluorophenyl)phosphine palladium(0)
- Tris(4-trifluoromethylphenyl)phosphine palladium(0)
- Tris(2,4,6-trimethylphenyl)phosphine palladium(0) .
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in different reactions.
Properties
Molecular Formula |
C72H30F54P3Pd+3 |
---|---|
Molecular Weight |
2120.3 g/mol |
IUPAC Name |
palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphanium |
InChI |
InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H;/p+3 |
InChI Key |
MGJKHAOJYDTPIF-UHFFFAOYSA-Q |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] |
Origin of Product |
United States |
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